1-(2-Aminobenzoyl)-4-(4-chlorophenyl)semicarbazide
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Overview
Description
1-(2-Aminobenzoyl)-4-(4-chlorophenyl)semicarbazide is an organic compound with a complex structure that includes both an aminobenzoyl and a chlorophenyl group
Preparation Methods
The synthesis of 1-(2-Aminobenzoyl)-4-(4-chlorophenyl)semicarbazide typically involves multi-step organic reactions. One common synthetic route includes the reaction of 2-aminobenzoic acid with 4-chlorophenyl isocyanate under controlled conditions to form the desired semicarbazide derivative. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent choice, and catalysts to maximize yield and purity.
Chemical Reactions Analysis
1-(2-Aminobenzoyl)-4-(4-chlorophenyl)semicarbazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or chloro groups are replaced by other substituents under appropriate conditions.
Common reagents and conditions for these reactions include acidic or basic environments, specific solvents, and temperature control. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2-Aminobenzoyl)-4-(4-chlorophenyl)semicarbazide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in biochemical assays to study enzyme interactions and inhibition.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 1-(2-Aminobenzoyl)-4-(4-chlorophenyl)semicarbazide exerts its effects involves interactions with specific molecular targets. These interactions can include binding to enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
When compared to similar compounds, 1-(2-Aminobenzoyl)-4-(4-chlorophenyl)semicarbazide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Similar compounds include:
1-(2-Aminobenzoyl)-4-phenylsemicarbazide: Lacks the chloro group, resulting in different reactivity and applications.
1-(2-Aminobenzoyl)-4-(4-methylphenyl)semicarbazide:
These comparisons highlight the uniqueness of this compound in terms of its structure and applications.
Properties
IUPAC Name |
1-[(2-aminobenzoyl)amino]-3-(4-chlorophenyl)urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN4O2/c15-9-5-7-10(8-6-9)17-14(21)19-18-13(20)11-3-1-2-4-12(11)16/h1-8H,16H2,(H,18,20)(H2,17,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNEQAHMGGIFYOU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NNC(=O)NC2=CC=C(C=C2)Cl)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.73 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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